molecular formula C21H21NO3 B2848780 1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705091-28-6

1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2848780
CAS No.: 1705091-28-6
M. Wt: 335.403
InChI Key: RMMHNJKWRRNDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(2-(m-Tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a spirocyclic compound featuring a fused isobenzofuran-3-one and piperidine system. The core structure includes a spiro junction at the 1-position of the isobenzofuran and the 4'-position of the piperidine ring. The compound is further functionalized with a 2-(m-tolyl)acetyl group at the 1'-position of the piperidine. This modification introduces a hydrophobic aromatic moiety (meta-methylphenyl) linked via an acetyl spacer, which likely influences its physicochemical properties and biological interactions .

The presence of the m-tolyl group distinguishes it from simpler spiro[isobenzofuran-piperidine] derivatives and may enhance receptor binding or metabolic stability compared to unsubstituted analogs.

Properties

IUPAC Name

1'-[2-(3-methylphenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-15-5-4-6-16(13-15)14-19(23)22-11-9-21(10-12-22)18-8-3-2-7-17(18)20(24)25-21/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMHNJKWRRNDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting with the preparation of the isobenzofuran and piperidine moieties. Common synthetic routes include:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring to introduce the acetyl group.

    Spirocyclization: Formation of the spiro structure through cyclization reactions, often using catalysts such as Lewis acids.

    Functional Group Interconversion: Modifying functional groups to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1’-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1’-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1’-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with molecular targets, potentially through binding to specific receptors or enzymes. This interaction can modulate biological pathways, leading to various effects depending on the context of its application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Spiro[isobenzofuran-piperidine] Derivatives

3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 37663-46-0)
  • Structure : Lacks the 1'-(2-(m-tolyl)acetyl) substituent.
  • Properties : Molecular weight = 203.24 g/mol; solubility data suggest storage at 2–8°C in light-protected, anhydrous conditions .
  • Applications : Used as a scaffold in drug discovery, particularly for central nervous system (CNS) targets due to its rigid spiro architecture .
5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 707541-47-7)
  • Structure : Features a fluorine atom at the 5-position of the isobenzofuran ring.
  • Impact: Fluorination typically enhances metabolic stability and bioavailability. This derivative may exhibit improved pharmacokinetics compared to the non-fluorinated parent compound .

Substituted Spiro Derivatives with Acyl Groups

1'-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl Derivative
  • Structure: Substituted with a pyrimidinone-acetyl group at the 1'-position.
1-(1-(4,4-Diphenylbutyl)piperidin-4-yl)indolin-2-one (Compound 38)
  • Structure: Combines a diphenylbutyl-piperidine with an indolinone ring.
  • This contrasts with the m-tolyl group in the target compound, which balances hydrophobicity and steric bulk .

Pharmacologically Active Analogs

CHEMBL573897 and CHEMBL2021656
  • Role: These spiro derivatives are annotated in drug discovery databases as test set actives. Their structural variations (e.g., substituent position, heteroatom inclusion) highlight the sensitivity of biological activity to minor modifications .
Cathepsin Inhibitor (CAS 1887236-33-0)
  • Structure : Contains a spiro[benzofuran-piperidine] core with an oxetan-3-yl group.
  • Mechanism : The oxetan group improves solubility and target engagement, demonstrating how polar substituents can optimize therapeutic profiles compared to aromatic acyl groups .

Structural and Functional Comparison Table

Compound Name CAS Number Key Substituent Molecular Weight Notable Properties/Applications Similarity Index
Target Compound - 1'-(2-(m-tolyl)acetyl) ~331.35* Potential CNS/GPCR modulation -
3H-Spiro[isobenzofuran-piperidin]-3-one 37663-46-0 None 203.24 Scaffold for drug discovery 0.77
5-Fluoro Derivative 707541-47-7 5-Fluoro 221.23 Enhanced metabolic stability -
CHEMBL573897 - Undisclosed - Tested bioactive compound -
Cathepsin Inhibitor 1887236-33-0 Oxetan-3-yl 562.64 Enzyme inhibition 0.81

*Estimated based on core structure + substituent mass.

Research Findings and Implications

  • Synthetic Accessibility : Acylation reactions (e.g., introducing m-tolylacetyl groups) are efficient for spiro-piperidine derivatives, yielding >80% purity in optimized conditions .
  • Structure-Activity Relationships (SAR) :
    • Aromatic Substituents : m-Tolyl groups may enhance affinity for aromatic-rich binding pockets (e.g., GPCRs or transporters) compared to aliphatic chains .
    • Spiro Rigidity : The fused spiro system restricts conformational flexibility, favoring selective target interactions .
  • Pharmacokinetic Considerations : Derivatives with halogen or polar groups (e.g., oxetan) show improved solubility and half-life, suggesting opportunities for further optimization of the target compound .

Biological Activity

1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a spirocyclic framework, which is known to influence its biological interactions. The presence of the m-tolyl group and the acetyl moiety may enhance its lipophilicity and receptor binding affinity.

Research indicates that compounds with similar structures often interact with sigma receptors, particularly σ1 receptors, which are implicated in various neurological disorders. These receptors play a crucial role in modulating neurotransmitter systems and have been associated with therapeutic effects in conditions such as depression and anxiety .

Receptor Interaction

  • Sigma Receptors : The σ1 receptor is involved in neuroprotection and modulation of pain pathways. Ligands that bind to this receptor may exhibit cytotoxic properties against cancer cells and neuroprotective effects in neurodegenerative diseases .
  • Caspase Pathway Activation : Compounds targeting σ1 receptors can induce apoptosis through caspase-dependent pathways, making them potential candidates for anticancer therapies .

Biological Activity

The biological activity of 1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one has been evaluated in various studies. Below are key findings related to its pharmacological effects:

Anticancer Activity

  • In vitro Studies : Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve modulation of σ1 receptor activity, leading to increased apoptosis rates .

Neuroprotective Effects

  • Animal Models : In rodent models of neurodegeneration, compounds with similar structures have shown promise in reducing neuroinflammation and protecting neuronal integrity .

Case Studies

Several studies have reported on the biological effects of related compounds, providing insights into the therapeutic potential of 1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one.

Study 1: Sigma Receptor Ligands

A review highlighted advances in sigma receptor ligands as cytotoxic agents. It emphasized the importance of structural modifications for enhancing receptor affinity and selectivity .

Study 2: Antiproliferative Effects

Research demonstrated that certain σ1 receptor antagonists exhibited significant antiproliferative effects on breast cancer cell lines. These findings suggest that similar compounds could also be effective against other cancer types .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
Anticancer ActivityInhibition of cell proliferation
Neuroprotective EffectsReduction of neuroinflammation
Apoptosis InductionCaspase-dependent mechanisms

Q & A

Q. What are the recommended storage conditions for 1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one to maintain stability?

Methodological Answer:

  • Short-term storage : Store at 2–8°C in airtight, light-protected containers with desiccants to prevent hydrolysis or photodegradation .
  • Long-term storage : Prepare stock solutions in anhydrous DMSO or ethanol (10 mM) and aliquot into sealed vials. Store at -80°C for ≤6 months or -20°C for ≤1 month. Avoid repeated freeze-thaw cycles to preserve compound integrity .
  • Handling : Use inert atmosphere (e.g., argon) for hygroscopic samples and pre-cool equipment when aliquoting to minimize thermal stress .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

Methodological Answer:

  • Solvent selection : Prioritize aprotic solvents (e.g., DMSO, DMF) based on the compound’s logP (~2.5–3.0 predicted for similar spirocyclic structures). For aqueous buffers, use co-solvents like Tween-80 (<1% v/v) to enhance dispersion .
  • Physical methods : Warm the sample to 37°C for 10–15 minutes, followed by 5-minute sonication in a bath sonicator (40 kHz). Centrifuge at 10,000×g for 5 minutes to remove undissolved particulates .
  • Validation : Confirm solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy to ensure homogeneity before assay use .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against certified reference materials .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to verify spirocyclic connectivity and acetyl/m-tolyl substituents (e.g., aromatic protons at δ 7.1–7.3 ppm, carbonyl at δ 170–175 ppm) .
    • HRMS : Electrospray ionization (ESI+) to confirm molecular ion ([M+H]⁺) with <2 ppm mass error .
  • Purity : Ensure ≥98% via HPLC-ELSD or quantitative NMR using internal standards (e.g., 1,3,5-trimethoxybenzene) .

Advanced Research Questions

Q. How should researchers design experiments to assess the biological activity of this compound while controlling for spirocyclic compound stability?

Methodological Answer:

  • Stability profiling : Pre-incubate the compound in assay buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS and adjust buffer composition (e.g., add 0.1% BSA to mitigate protein binding) .
  • Positive controls : Include structurally analogous spirocyclic compounds (e.g., 1'-benzyl derivatives) with known activity to benchmark potency and selectivity .
  • Experimental replicates : Use a randomized block design with three technical replicates per condition to account for batch-to-batch variability in compound synthesis .

Q. What strategies can be employed to resolve contradictions in biological activity data observed across different studies?

Methodological Answer:

  • Meta-analysis : Systematically compare studies using tools like PRISMA guidelines. Stratify data by assay type (e.g., cell-free vs. cell-based), exposure time, and metabolite interference (e.g., acetyl hydrolysis products) .
  • Dose-response reevaluation : Perform EC50/IC50 assays under standardized conditions (e.g., 10% FBS in DMEM, 48-hour exposure). Use nonlinear regression models (Hill equation) to quantify potency differences .
  • Structural analogs : Synthesize derivatives (e.g., replacing m-tolyl with p-tolyl) to isolate substituent effects on activity. Compare binding affinities via SPR or ITC .

Q. What considerations are critical when developing HPLC methods for quantifying this compound in complex biological matrices?

Methodological Answer:

  • Sample preparation : Use protein precipitation (acetonitrile:methanol, 3:1) followed by SPE (C18 cartridges) to isolate the compound from plasma or tissue homogenates .
  • Mobile phase optimization : Adjust pH to 4.6 with sodium acetate buffer and 1-octanesulfonate ion-pairing agent to enhance peak symmetry. Gradient elution (35–65% acetonitrile over 15 minutes) improves resolution from matrix interferents .
  • Validation : Assess linearity (1–100 µg/mL), LOD/LOQ (≤0.1 µg/mL), and recovery rates (≥85%) per ICH Q2(R1) guidelines. Include stability tests for autosampler (24-hour) and freeze-thaw (3 cycles) conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.